molecular formula C50H89N7O14 B15137756 (4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid

(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid

Cat. No.: B15137756
M. Wt: 1012.3 g/mol
InChI Key: FCPHHDUNVAUKOC-DLDMOSBPSA-N
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Description

The compound (4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid is a complex organic molecule with multiple functional groups, including carboxylic acids, amides, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the individual amino acid derivatives, followed by their sequential coupling to form the desired peptide chain. The reaction conditions often involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of amide bonds. Protecting groups such as Fmoc (fluorenylmethyloxycarbonyl) are used to protect the amino groups during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency in handling complex peptide sequences. SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin, simplifying purification and increasing yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like LiAlH4 (lithium aluminium hydride).

    Substitution: The amide groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4, NaBH4 (sodium borohydride), and ethanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • **(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid
  • **this compound

Uniqueness

This compound is unique due to its specific sequence of amino acids and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C50H89N7O14

Molecular Weight

1012.3 g/mol

IUPAC Name

(4R)-5-[[(2R)-3-carboxy-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(1R)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S,3R)-3-hydroxy-2-methylundecanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C50H89N7O14/c1-13-14-15-16-17-18-19-39(58)32(12)43(63)51-33(20-21-40(59)60)44(64)56-38(26-41(61)62)48(68)54-36(24-29(6)7)46(66)52-34(22-27(2)3)45(65)53-35(23-28(4)5)47(67)55-37(25-30(8)9)49(69)57-42(31(10)11)50(70)71/h27-39,42,58H,13-26H2,1-12H3,(H,51,63)(H,52,66)(H,53,65)(H,54,68)(H,55,67)(H,56,64)(H,57,69)(H,59,60)(H,61,62)(H,70,71)/t32-,33+,34+,35+,36+,37+,38+,39+,42+/m0/s1

InChI Key

FCPHHDUNVAUKOC-DLDMOSBPSA-N

Isomeric SMILES

CCCCCCCC[C@H]([C@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@H](CC(=O)O)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C(C)C)C(=O)O)O

Canonical SMILES

CCCCCCCCC(C(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)O)O

Origin of Product

United States

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